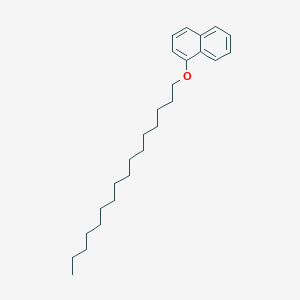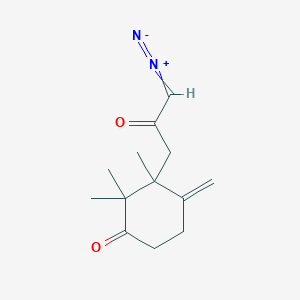
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a diazonium group, a cyclohexyl ring, and an enolate moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Diazonium Group: The diazonium group can be introduced via diazotization of an amine precursor using nitrous acid under acidic conditions.
Formation of the Enolate: The enolate moiety can be formed through deprotonation of a carbonyl compound using a strong base such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Copper(I) chloride for Sandmeyer reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazonium coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate involves its interaction with molecular targets through its diazonium and enolate groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Diazonio-3-(1,2,2-trimethyl-3-oxocyclohexyl)prop-1-en-2-olate: Lacks the methylidene group, leading to different reactivity and applications.
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-hydroxycyclohexyl)prop-1-en-2-olate: Contains a hydroxy group instead of a keto group, affecting its chemical behavior.
Uniqueness
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is unique due to the presence of both a diazonium group and an enolate moiety, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
222615-13-6 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-(3-diazo-2-oxopropyl)-2,2,3-trimethyl-4-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(17)12(2,3)13(9,4)7-10(16)8-15-14/h8H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
DUHGGGOIPDUIAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CCC(=C)C1(C)CC(=O)C=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


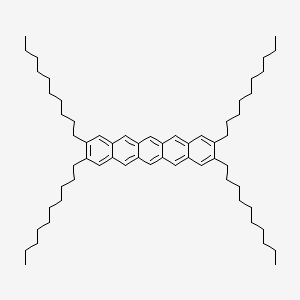
![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
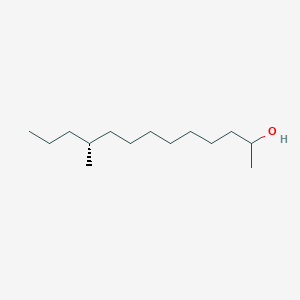
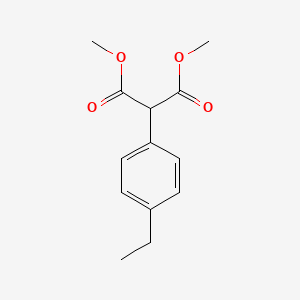
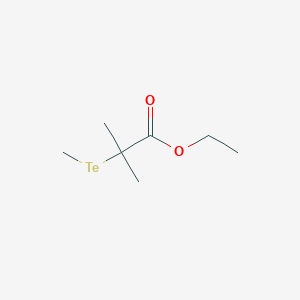
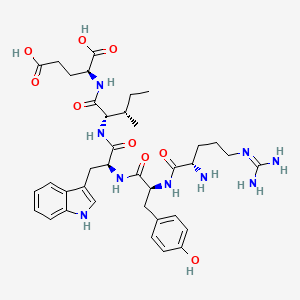
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)



![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
